molecular formula C21H25N3O5 B11112426 N'-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide

N'-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide

Cat. No.: B11112426
M. Wt: 399.4 g/mol
InChI Key: OHYMEPBHSPLKRZ-PXLXIMEGSA-N
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Description

N’-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific steps are as follows:

  • Dissolve the aldehyde and hydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

N’-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Chlorophenyl)methylene]-2-[4-(pentyloxy)phenoxy]propanehydrazide
  • N’-[(E)-(4-Nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine

Uniqueness

N’-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-2-(4-pentoxyphenoxy)propanamide

InChI

InChI=1S/C21H25N3O5/c1-3-4-7-14-28-18-10-12-19(13-11-18)29-16(2)21(25)23-22-15-17-8-5-6-9-20(17)24(26)27/h5-6,8-13,15-16H,3-4,7,14H2,1-2H3,(H,23,25)/b22-15+

InChI Key

OHYMEPBHSPLKRZ-PXLXIMEGSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)OC(C)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC(C)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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